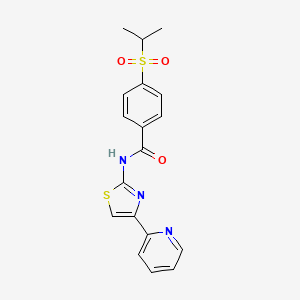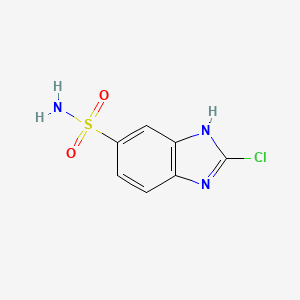
5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of iodine in the pyrazole ring can significantly influence the compound’s reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves the iodination of a pyrazole derivative followed by the formation of the triazole ring. One common method includes:
Iodination of Pyrazole: The starting material, 1H-pyrazole, is iodinated using iodine and ammonium hydroxide to yield 4-iodo-1H-pyrazole.
Formation of Triazole Ring: The iodinated pyrazole is then reacted with a methylating agent and a triazole precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with potential biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole-triazole derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
科学的研究の応用
5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study the function of various biological molecules.
Industrial Applications:
作用機序
The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form halogen bonds with biological molecules, influencing their activity. The triazole ring can interact with metal ions and other biological targets, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
類似化合物との比較
Similar Compounds
4-Iodo-1H-pyrazole: A simpler compound with similar reactivity due to the presence of iodine.
1-Methyl-1H-1,2,4-triazole: A compound with a similar triazole ring but lacking the pyrazole moiety.
5-(4-Bromo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole: A bromine-substituted analog with different reactivity and biological activity.
Uniqueness
5-(4-iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both iodine and the combination of pyrazole and triazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-(4-iodopyrazol-1-yl)-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-11-6(8-4-10-11)12-3-5(7)2-9-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYYGJVHJBWNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2667110.png)

![3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2667114.png)

![1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2667117.png)
![4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2667119.png)



![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)

